RO27-3225

Melanocortin receptor selectivity MC4R pharmacology cAMP assay

Need to isolate MC4R-specific pharmacology without confounding MC3R/MC1R cross-talk? Non-selective melanocortin agonists often complicate target attribution. RO27-3225 solves this with documented 326-fold selectivity for MC4R over MC3R (vs. setmelanotide's ~20-fold). - **Measurable outcomes:** 90% food intake suppression at 1 mg/kg (no conditioned taste aversion); 40% reduction in microglial activation; MAP restored from ~30 to ~85 mmHg within 15 min in shock models. - **Supply:** Validated for ICH, stroke, and cardiovascular studies. Immediate shipment, research-use only.

Molecular Formula C41H54N10O6
Molecular Weight 782.9 g/mol
Cat. No. B15620705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO27-3225
Molecular FormulaC41H54N10O6
Molecular Weight782.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H54N10O6/c1-3-12-36(53)47-32(21-27-15-7-8-16-27)38(55)49-33(22-26-13-5-4-6-14-26)39(56)48-31(19-11-20-45-41(43)44)37(54)50-34(40(57)51(2)25-35(42)52)23-28-24-46-30-18-10-9-17-29(28)30/h4-10,13-15,17-18,31-34H,3,11-12,16,19-25H2,1-2H3,(H2,42,52)(H,47,53)(H,48,56)(H,49,55)(H,50,54)(H4,43,44,45)/t31-,32-,33?,34?/m0/s1
InChIKeyIRCWGIYPMAYZQR-URRMOVRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RO27-3225: Selective MC4R Agonist for Research


RO27-3225 is a synthetic peptide agonist of the melanocortin-4 receptor (MC4R), a G-protein-coupled receptor central to energy homeostasis, neuroprotection, and cardiovascular regulation . Unlike broad-spectrum melanocortin ligands, RO27-3225 is characterized by its pronounced selectivity for MC4R over the closely related MC3R, MC1R, and MC5R subtypes, making it a preferred tool compound for dissecting MC4R-specific signaling pathways . Its well-characterized pharmacology includes potent induction of cAMP production, dose-dependent reduction of food intake in rodents without conditioned taste aversion, and significant protective effects in models of hemorrhagic shock, intracerebral hemorrhage, and cerebral infarction [1][2].

RO27-3225: Selectivity Advantages Over Other Agonists


The melanocortin receptor family shares high structural homology, yet even minor differences in ligand selectivity can produce divergent in vivo outcomes. Non-selective agonists such as NDP-α-MSH activate MC1R, MC3R, MC4R, and MC5R, complicating the attribution of effects to specific receptor subtypes and often introducing confounding physiological responses [1]. Direct comparisons in hemorrhagic shock models demonstrate that while both RO27-3225 and NDP-α-MSH restore cardiovascular function, only RO27-3225 achieves this with a selectivity window that enables MC4R-targeted interrogation without off-target MC3R- or MC1R-driven signaling [1]. Furthermore, the prototypical MC4R agonist setmelanotide, despite a lower absolute MC4R EC50 (0.27 nM), exhibits only ~20-fold selectivity over MC3R, whereas RO27-3225 demonstrates ~326-fold selectivity, a critical distinction when experimental designs demand MC4R-specific pharmacological isolation . Generic substitution therefore risks introducing either unintended receptor cross-talk or insufficient MC4R specificity.

RO27-3225 Quantitative Differentiation


MC4R-over-MC3R Selectivity vs. Setmelanotide

RO27-3225 exhibits substantially greater selectivity for MC4R over MC3R compared to the clinically used MC4R agonist setmelanotide. In cAMP accumulation assays using CHO-K1 cells expressing human melanocortin receptor subtypes, RO27-3225 activated MC4R with an EC50 of 0.3 nM whereas MC3R activation required an EC50 of 97.9 nM, yielding a 326-fold selectivity window . In contrast, setmelanotide, although slightly more potent at MC4R (EC50 = 0.27 nM), shows only 19.6-fold selectivity over MC3R (EC50 = 5.3 nM) . This differential selectivity is critical for experimental paradigms requiring MC4R-specific pharmacological modulation without confounding MC3R-dependent effects on energy homeostasis and inflammatory responses.

Melanocortin receptor selectivity MC4R pharmacology cAMP assay

Hemorrhagic Shock Reversal vs. NDP-α-MSH

In a direct head-to-head comparison experiment using a severe hemorrhagic shock model in rats, RO27-3225 was evaluated alongside the non-selective melanocortin agonist NDP-α-MSH and another selective MC4R agonist PG-931. All three agonists produced dose-dependent (13–108 nmol/kg i.v.) restoration of cardiovascular and respiratory functions. However, only RO27-3225 was specifically evaluated for its ability to prevent morphological and immunocytochemical changes in heart, lung, liver, and kidney at both early (25 min) and late (24 h) intervals following treatment [1]. All shocked saline-treated controls died within 30–35 minutes, whereas RO27-3225 treatment significantly improved survival rates and markedly reduced circulating free radicals relative to saline-treated shocked rats [1]. Additionally, RO27-3225 (90 μg/kg i.v.) rapidly restored mean arterial pressure (MAP) from 30±5 mmHg to 85±10 mmHg within 15 minutes of administration in a separate rat hemorrhagic shock model .

Hemorrhagic shock Cardiovascular pharmacology Multiple organ failure

Neuroinflammation Attenuation via AMPK Pathway in ICH

RO27-3225 was investigated in a mouse model of intracerebral hemorrhage (ICH) to determine whether MC4R activation could attenuate neuroinflammation and secondary brain injury. Treatment with RO27-3225 significantly improved neurobehavioral functions, decreased brain edema, and suppressed microglia/macrophage activation and neutrophil infiltration after ICH [1]. These effects were mechanistically linked to AMPK-dependent inhibition of the JNK and p38 MAPK signaling pathways; pharmacological blockade of MC4R with the selective antagonist HS024 prevented all protective effects of RO27-3225, confirming MC4R target specificity [1]. In a separate mouse model of cerebral infarction (MCAO), daily administration of RO27-3225 (0.5 mg/kg i.p. for 14 days) increased neurogenesis by 2.5-fold (BrdU⁺/DCX⁺ cells), enhanced PDGFRβ⁺ pericyte recruitment, and reduced microglial activation by 40% (Iba1⁺ cells), resulting in significantly decreased infarct volumes and brain water content [2]. This specific pathway-level characterization and quantitative tissue-level outcomes differentiate RO27-3225 from MC4R agonists that lack documented neuroinflammatory signaling pathway engagement data.

Neuroinflammation Intracerebral hemorrhage MC4R signaling AMPK pathway

Anorexigenic Effect Without Conditioned Taste Aversion

RO27-3225 was originally characterized as a selective MC4R agonist that reduces food intake without inducing conditioned taste aversion (CTA), a critical differentiation from non-selective or lower-selectivity MC4R agonists that can cause nausea/malaise and confound feeding studies. In the seminal Benoit et al. (2000) study, RO27-3225 administered centrally to rats or peripherally to leptin receptor-deficient db/db mice produced dose-dependent hypophagia without pairing to a novel saccharin taste in a CTA paradigm [1]. This contrasts with non-selective melanocortin agonists such as NDP-α-MSH, which activate MC3R and MC1R and have been associated with aversive or stress-related behavioral responses that complicate the interpretation of feeding suppression as a pure MC4R-mediated anorexigenic effect [1]. Quantitative in vivo data from the InvivoChem source indicate that intraperitoneal RO27-3225 (0.01–1 mg/kg) dose-dependently reduced food intake by up to 90% at 1 mg/kg within 4 hours, with efficacy being completely absent in MC4R knockout mice, confirming MC4R-dependent mechanism .

Food intake regulation MC4R anorexigenic signaling Conditioned taste aversion Energy homeostasis

RO27-3225 Application Scenarios


MC4R-Specific Neuroinflammation and Stroke Research

In intracerebral hemorrhage (ICH) and cerebral infarction models, RO27-3225 leverages its ~326-fold MC4R-over-MC3R selectivity to study MC4R-specific attenuation of neuroinflammation via AMPK/JNK/p38 MAPK pathway inhibition. The compound's documented ability to increase neurogenesis by 2.5-fold, reduce microglial activation by 40%, and decrease brain water content makes it the preferred tool for studies requiring clean MC4R target engagement without MC3R-mediated modulation of immune cell function [1].

Circulatory Shock and Multiple Organ Failure Models

For cardiovascular pharmacology studies, RO27-3225 is uniquely positioned because it has been directly compared to non-selective agonists (NDP-α-MSH) and other selective MC4R agonists (PG-931) in hemorrhagic shock models. It provides the only documented multiorgan protection (heart, lung, liver, kidney) at both early and late time intervals, with quantitative MAP restoration from ~30 mmHg to ~85 mmHg within 15 minutes, enabling robust endpoint measurements in studies of MC4R-mediated organ protection [2].

Feeding Behavior Studies Without Conditioned Aversion

In studies of MC4R-driven appetite control, RO27-3225 provides up to 90% food intake suppression at 1 mg/kg without inducing conditioned taste aversion. This allows researchers to attribute hypophagia exclusively to MC4R-mediated satiety signaling rather than nonspecific illness, a key differentiator from non-selective melanocortin agonists that can trigger confounding stress or aversive responses [3].

MC4R Selectivity Profiling vs. Setmelanotide

When experimental designs require pharmacological isolation of MC4R from MC3R-dependent pathways (e.g., MC3R's role in inflammatory and metabolic regulation), RO27-3225 offers a 16.6-fold greater selectivity window over MC3R compared to setmelanotide (326-fold vs. 19.6-fold). This enhanced selectivity reduces the risk of MC3R-mediated confounding outcomes, making RO27-3225 the superior choice for target validation experiments where MC4R-specificity is paramount .

Technical Documentation Hub

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